molecular formula C8H15IO2 B13073563 4-Ethoxy-4-(iodomethyl)oxane

4-Ethoxy-4-(iodomethyl)oxane

Cat. No.: B13073563
M. Wt: 270.11 g/mol
InChI Key: PPIDHZBIEHQJKV-UHFFFAOYSA-N
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Description

4-Ethoxy-4-(iodomethyl)oxane is an organic compound with the molecular formula C₈H₁₅IO₂ and a molecular weight of 270.11 g/mol . This compound is characterized by an oxane ring substituted with an ethoxy group and an iodomethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-(iodomethyl)oxane typically involves the reaction of oxane derivatives with ethoxy and iodomethyl substituents. One common method is the iodination of 4-ethoxyoxane using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-(iodomethyl)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxane derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

4-Ethoxy-4-(iodomethyl)oxane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-(iodomethyl)oxane involves its interaction with specific molecular targets, leading to various chemical transformations. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ethoxy group provides stability and solubility to the compound, enhancing its reactivity in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-4-(iodomethyl)oxane
  • 4-Ethoxy-4-(bromomethyl)oxane
  • 4-Ethoxy-4-(chloromethyl)oxane

Uniqueness

4-Ethoxy-4-(iodomethyl)oxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine or chlorine analogs. The ethoxy group also contributes to its unique chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

4-ethoxy-4-(iodomethyl)oxane

InChI

InChI=1S/C8H15IO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7H2,1H3

InChI Key

PPIDHZBIEHQJKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCOCC1)CI

Origin of Product

United States

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